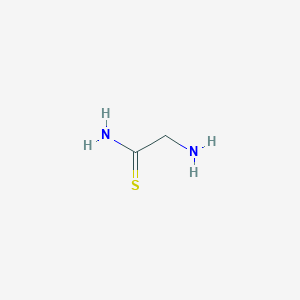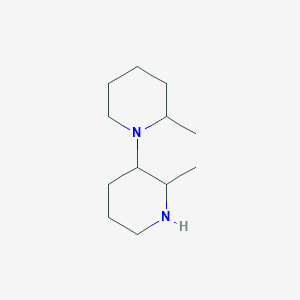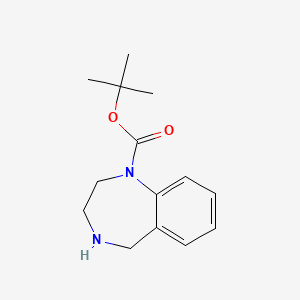
2-Fluoro-4,6-dimethylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4,6-dimethylcyclohexan-1-amine is an organic compound with the molecular formula C₈H₁₆FN. This compound is characterized by a cyclohexane ring substituted with a fluorine atom at the second position and two methyl groups at the fourth and sixth positions, along with an amine group at the first position. The presence of the fluorine atom and the amine group imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,6-dimethylcyclohexan-1-amine typically involves the fluorination of a suitable cyclohexane precursor followed by the introduction of the amine group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atom at the desired position. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.
Another approach involves the use of nucleophilic substitution reactions where a suitable leaving group on the cyclohexane ring is replaced by a fluorine atom. This can be achieved using reagents like potassium fluoride (KF) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4,6-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The fluorine atom can be substituted with other nucleophiles like hydroxide (OH⁻) or alkoxide (RO⁻) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Potassium fluoride (KF), dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Secondary or tertiary amines
Substitution: Hydroxyl or alkoxy derivatives
Applications De Recherche Scientifique
2-Fluoro-4,6-dimethylcyclohexan-1-amine finds applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties. The presence of the fluorine atom can enhance the compound’s stability and bioavailability.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4,6-dimethylcyclohexan-1-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, enhancing its effectiveness. The amine group can participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorocyclohexan-1-amine: Lacks the methyl groups, resulting in different steric and electronic properties.
4,6-Dimethylcyclohexan-1-amine: Lacks the fluorine atom, affecting its reactivity and stability.
2-Fluoro-4-methylcyclohexan-1-amine: Contains only one methyl group, leading to different chemical behavior.
Uniqueness
2-Fluoro-4,6-dimethylcyclohexan-1-amine is unique due to the combined presence of the fluorine atom and two methyl groups on the cyclohexane ring. This specific substitution pattern imparts distinct steric and electronic properties, influencing the compound’s reactivity and interactions with other molecules. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H16FN |
|---|---|
Poids moléculaire |
145.22 g/mol |
Nom IUPAC |
2-fluoro-4,6-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C8H16FN/c1-5-3-6(2)8(10)7(9)4-5/h5-8H,3-4,10H2,1-2H3 |
Clé InChI |
BGCOUBKBJGOJNC-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(C(C1)F)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-2,2-difluoropropan-1-amine](/img/structure/B13161854.png)
![1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13161862.png)


![({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13161877.png)

![N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide](/img/structure/B13161885.png)
![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13161894.png)
![N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13161908.png)




